(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol
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Overview
Description
(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of (4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol typically involves the reaction of 4-methoxybenzaldehyde with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anti-cancer treatments.
Mechanism of Action
The mechanism of action of (4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
Sertaconazole: Another antifungal agent.
What sets this compound apart is its unique combination of methoxy and methylthiophene groups, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C13H14O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(4-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |
InChI Key |
RVJNUMAZGUXFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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